molecular formula C11H14O4S B1617128 Acetic acid, (p-tolylsulfonyl)-, ethyl ester CAS No. 2850-19-3

Acetic acid, (p-tolylsulfonyl)-, ethyl ester

Cat. No. B1617128
CAS RN: 2850-19-3
M. Wt: 242.29 g/mol
InChI Key: VDXYJUBMHZEPOQ-UHFFFAOYSA-N
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Description

Acetic acid, (p-tolylsulfonyl)-, ethyl ester, commonly known as PTSE, is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. PTSE has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Catalytic Reactions

Acetic acid, (p-tolylsulfonyl)-, ethyl ester plays a significant role in catalytic reactions, particularly in the synthesis of vicinal glycol esters. These esters, including ethylene glycol acetate esters, are synthesized from synthesis gas through homogeneous ruthenium catalysis. In this process, aliphatic carboxylic acids like glacial acetic acid serve both as coreactants and as solvents for the ruthenium catalyst, facilitating the CO-hydrogenation reaction. The addition of bulky cationic promoters, such as quaternary phosphonium and cesium cations, greatly enhances the yields and selectivity towards glycol ester formation (J. F. Knifton, 1982).

Esterification in Biofuel Upgrading

This compound is also involved in the upgrading of pyrolysis biofuels through esterification, specifically the esterification of acetic acid with high boiling point benzyl alcohol. This process aims to reduce the oxygen content and acidity of crude pyrolysis biofuels before further refining, while simultaneously producing value-added chemicals like benzyl acetate. The use of Bronsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres has shown significant promise in catalyzing this reaction, demonstrating high catalytic activity and selectivity (Panpan Zhang et al., 2018).

Fermentation and Ester Formation

In fermentation processes with Saccharomyces cerevisiae, esters like ethyl acetate are formed from alcohols and acyl-CoA, contingent upon the availability of acetyl-CoA. The formation of ethyl acetate, in particular, is stimulated by the addition of small quantities of DNP (2,4-dinitrophenol), an effect enhanced by lipoic acid and counteracted by sodium arsenite. This illustrates the complex interplay of biochemical reactions contributing to ester formation during anaerobic fermentation (K. Nordström, 1963).

Synthesis of Imidazo[1,2-a]Benzimidazole Derivatives

Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids have been synthesized, showcasing the utility of acetic acid, (p-tolylsulfonyl)-, ethyl ester in the preparation of compounds with potential biological activity. These activities include fungicidal, antimicrobial, antiarrhythmic effects, and influences on brain rhythmogenesis, highlighting the compound's relevance in pharmaceutical and biochemical research (V. Anisimova et al., 2011).

Environmental and Industrial Applications

The compound finds applications in environmental and industrial contexts, particularly in processes aimed at the sustainable production and extraction of chemicals. For instance, membrane electrolysis and biphasic esterification techniques have been developed to extract and upgrade short-chain carboxylates to esters, utilizing acetic acid derivatives. This process represents a waste-free approach to producing fine chemicals like ethyl acetate from biorefinery sidestreams, embedding carbon in industrial chemicals rather than releasing it as CO2 (Stephen J Andersen et al., 2014).

properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYJUBMHZEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951189
Record name Ethyl (4-methylbenzene-1-sulfonyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (p-tolylsulfonyl)-, ethyl ester

CAS RN

2850-19-3
Record name Acetic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2850-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-tolylsulphonyl)acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (4-tolylsulphonyl)acetate
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Synthesis routes and methods

Procedure details

A mixture of 5.0 g (15.5 mmol) of 6-methoxy-3-nitro-2-(toluene-4-sulfonyl methyl)-pyridine and 1.8 mL (16 mmol) of ethyl bromoacetate is dissolved in 20 mL of DMF. To this solution is added 4.4 g (32 mmol) of K2CO3 and the reaction mixture is heated to 50° C. for 18 hours. The reaction mixture is cooled to room temperature and diluted with 300 mL of water. The mixture is extracted with ethyl acetate. The ethyl acetate extracts are dried (Na2SO4) and evaporated to yield 7.2 grams of 6-methoxy-3-nitro-pyridin-2-yl]-[toluene-4-sulfonyl]-acetic acid ethyl ester. 1H NMR (CDCl3) δ8.30 (d, 1H), 7.60 (d, 2H), 7.30 (d, 2H), 6.80 (d, 1H), 6.30 (m, 1H), 4.0 (q, 2H), 3.80 (s, 3H), 3.60 (m, 1H), 3.10 (m, 1H), 2.40 (s, 3H), 1.10 (t, 3H). Mass spectrum: m/e=409.0 (p+1). TLC (7/3: hexanes/ethyl acetate) Rf=0.5.
Name
6-methoxy-3-nitro-2-(toluene-4-sulfonyl methyl)-pyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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